molecular formula C16H23BO3 B14123560 2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14123560
M. Wt: 274.2 g/mol
InChI Key: MYNKBHDWWHBSFZ-VAWYXSNFSA-N
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Description

2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxybenzaldehyde with a suitable boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phenolic compounds, while reduction reactions produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound has shown potential in biological studies, including its use as a probe for detecting specific biomolecules.

    Medicine: Research has indicated its potential as a therapeutic agent due to its anti-inflammatory and anti-cancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound exerts its anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Its ability to inhibit the STAT3 pathway also distinguishes it from other related compounds .

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-12(13-9-7-8-10-14(13)18-6)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+

InChI Key

MYNKBHDWWHBSFZ-VAWYXSNFSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC=C2OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2OC

Origin of Product

United States

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